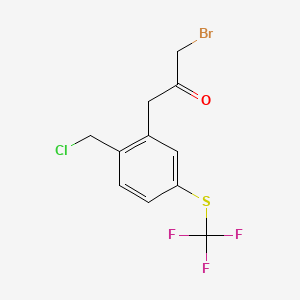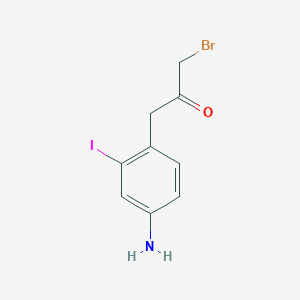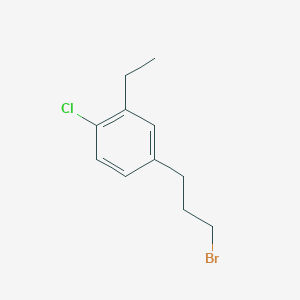
Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation: The acid chloride is then reacted with (S)-tert-butyl 2-aminoacetate in the presence of a base such as triethylamine (TEA) to form the amide intermediate.
Esterification: The amide intermediate is then esterified using methanol and a catalytic amount of sulfuric acid (H₂SO₄) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) and a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Various substituted phenyl derivatives.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
科学的研究の応用
Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The bromophenyl group can interact with various biological targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- Methyl (S)-2-(4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)acetate
- Methyl (S)-2-(4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetate
- Methyl (S)-2-(4-methylphenyl)-2-((tert-butoxycarbonyl)amino)acetate
Uniqueness
Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The Boc-protected amino group allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C14H18BrNO4 |
|---|---|
分子量 |
344.20 g/mol |
IUPAC名 |
methyl (2S)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18)/t11-/m0/s1 |
InChIキー |
WBOPTLASVNELEY-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)Br)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B14043107.png)
![(2S,4S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14043110.png)

![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B14043124.png)


![rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14043141.png)


![7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14043153.png)



![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)
